![molecular formula C17H10ClF2N5O B2641889 6-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 892480-70-5](/img/structure/B2641889.png)
6-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
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Description
6-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C17H10ClF2N5O and its molecular weight is 373.75. The purity is usually 95%.
BenchChem offers high-quality 6-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Exposure and Health Implications
Research has shown that exposure to certain chemical compounds, including those structurally similar to 6-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one, is associated with health implications. For instance, a study highlighted a new-onset asthma case in a chemical plant linked to exposure to certain chemical agents. The findings suggest that chemical exposure, specifically to compounds like 3-amino-5-mercapto-1,2,4-triazole (AMT) or derivatives of triazolo[1,5-a]pyrimidine, could be a causative factor in occupational asthma cases (Hnizdo et al., 2004).
Pesticide Residue and Distribution
Studies have also explored the distribution and effects of pesticide residues, which may share functional groups or core structures with the compound . For example, research into the movement and deposition of organophosphorus pesticides within residences post-application revealed insights into the translocation of these chemicals and their potential exposure risks through inhalation and dermal contact (Lewis et al., 2001). Understanding the behavior of similar compounds can be crucial in assessing the environmental and health impacts of 6-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one.
Pharmacokinetics and Metabolism
Research on the absorption, distribution, metabolism, and excretion of compounds can provide insights into how a chemical behaves in biological systems. A study on ticagrelor, which, like the compound , contains a triazolopyrimidine structure, detailed its pharmacokinetics and metabolism in human subjects, offering a framework for understanding how related compounds might be processed in the body (Teng et al., 2010).
Toxicology and Exposure Assessment
Understanding the toxicological profile and exposure routes of similar compounds is crucial for risk assessment and public health protection. For instance, research on the pharmacokinetics and metabolism of chlorpyrifos, a compound structurally distinct but functionally similar in terms of pesticide application, provides valuable information on how these compounds behave in the body and their potential health implications (Nolan et al., 1984).
properties
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2N5O/c18-13-2-1-3-14(20)12(13)8-24-9-21-16-15(17(24)26)22-23-25(16)11-6-4-10(19)5-7-11/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJBJULGAIBCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one |
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